Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-
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Overview
Description
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-: is a synthetic organic compound that features a trifluoromethyl group attached to an ethanone backbone. The presence of the 1,4-dioxin ring structure adds to its unique chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- typically involves the following steps:
Formation of the 1,4-dioxin ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the ethanone moiety: This can be done through various acylation reactions, such as Friedel-Crafts acylation, using ethanoyl chloride or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization reactions: using continuous flow reactors to ensure consistent product quality.
Efficient trifluoromethylation: using cost-effective and scalable reagents.
Optimization of reaction conditions: to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the dioxin ring.
Reduction: Reduction reactions may target the carbonyl group of the ethanone moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation products: Carboxylic acids or ketones.
Reduction products: Alcohols or alkanes.
Substitution products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis for the development of more complex molecules. Biology Medicine : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Industry : Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The dioxin ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-
- Ethanone, 1-(5,6-dihydro-1,4-dioxin-2-yl)-2,2,2-trifluoro-
Uniqueness
The presence of the 3-methyl group on the dioxin ring distinguishes Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- from its analogs, potentially altering its chemical reactivity and biological activity.
Properties
CAS No. |
135813-43-3 |
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Molecular Formula |
C7H7F3O3 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)ethanone |
InChI |
InChI=1S/C7H7F3O3/c1-4-5(13-3-2-12-4)6(11)7(8,9)10/h2-3H2,1H3 |
InChI Key |
SFTNDCMCHWAOIM-UHFFFAOYSA-N |
SMILES |
CC1=C(OCCO1)C(=O)C(F)(F)F |
Canonical SMILES |
CC1=C(OCCO1)C(=O)C(F)(F)F |
Synonyms |
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
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